molecular formula C9H14ClN3O2 B1405878 ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride CAS No. 1630096-68-2

ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride

Cat. No. B1405878
M. Wt: 231.68 g/mol
InChI Key: WPZAPHVLDNDOFZ-UHFFFAOYSA-N
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Description

Ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate is a compound with the CAS Number: 926926-62-7 . It has a molecular weight of 195.22 . It is in the form of a powder .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . One method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method provided the desired products with moderate to good yields . The strategy involves a sequential opening/closing cascade reaction .


Molecular Structure Analysis

The InChI code for the compound is 1S/C9H13N3O2/c1-2-14-9(13)8-6-5-10-4-3-7(6)11-12-8/h10H,2-5H2,1H3,(H,11,12) .


Chemical Reactions Analysis

The compound is an intermediate in the synthesis of Apixaban (A726700), a potent, direct, selective, and orally active inhibitor of coagulation factor Xa .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 195.22 . It is in the form of a powder . The compound is stored at 4 degrees Celsius .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of New Compounds : Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates have been used to create a variety of derivatives, including 1,6-diazanaphthalene and pyrano[2,3-c]pyrazole, among others, by reacting with various reagents like malononitrile and hydrazine hydrate (Harb et al., 1989).

  • Efficient Synthesis Processes : A novel and efficient synthesis method has been developed for ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products using a condensation process of pyrazole-5-amine derivatives with activated carbonyl groups (Ghaedi et al., 2015).

  • Creation of Pyrazolopyridin-3-ones : Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate has been used for the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, showcasing its utility in creating specific heterocyclic compounds (Lebedˈ et al., 2012).

Applications in Fluorescence and Antiviral Research

  • Fluorophore Development : A cascade reaction involving ethyl pyrazole-5-carboxylate with α, β-unsaturated ester has led to the development of 4-hydroxy pyrazolo[1,5-a]pyridine derivatives with strong fluorescence in solutions, indicating potential applications in fluorophore development (Yan et al., 2018).

  • Antiviral Activity : New 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids derivatives synthesized from ethyl 4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate have shown antiviral activity against viruses like Herpes simplex, Mayaro virus, and vesicular stomatitis virus (Bernardino et al., 2007).

Safety And Hazards

The compound has the following hazard statements: H302, H315, H318, H335 . The precautionary statements are not specified in the available resources .

Future Directions

The compound is an intermediate in the synthesis of Apixaban (A726700), a potent, direct, selective, and orally active inhibitor of coagulation factor Xa . This suggests potential applications in the development of anticoagulant drugs.

properties

IUPAC Name

ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.ClH/c1-2-14-9(13)8-6-3-4-10-5-7(6)11-12-8;/h10H,2-5H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZAPHVLDNDOFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride
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ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride

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